molecular formula C6H12FN B14891589 N-ethyl-2-fluorocyclobutan-1-amine

N-ethyl-2-fluorocyclobutan-1-amine

Cat. No.: B14891589
M. Wt: 117.16 g/mol
InChI Key: LSEFLLUGMATXJE-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluorocyclobutan-1-amine is a fluorinated cyclobutane derivative featuring an ethyl-substituted amine at position 1 and a fluorine atom at position 2 of the cyclobutane ring. Its molecular formula is C₆H₁₂FN, with a theoretical molecular weight of 117.17 g/mol (calculated from atomic masses). The compound’s structure combines the steric constraints of a cyclobutane ring with the electronic effects of fluorine and the lipophilic ethyl group. Potential applications may include use as a pharmaceutical intermediate or bioactive molecule, though empirical data on its biological activity or physicochemical properties are lacking in the provided sources.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

N-ethyl-2-fluorocyclobutan-1-amine

InChI

InChI=1S/C6H12FN/c1-2-8-6-4-3-5(6)7/h5-6,8H,2-4H2,1H3

InChI Key

LSEFLLUGMATXJE-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC1F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluorocyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-2-fluorocyclobutan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the cyclobutane ring enhances its reactivity and binding affinity to biological targets. This compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The primary structural analogs of N-ethyl-2-fluorocyclobutan-1-amine include substituted cyclobutane amines, such as 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine (CAS 1156290-70-8) . Key differences lie in substituent placement and functional groups:

Property This compound 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine
Molecular Formula C₆H₁₂FN C₁₁H₁₄FN
Molecular Weight (g/mol) 117.17 (theoretical) 179.23
Substituents -F (C2), -NHCH₂CH₃ (C1) -4-fluorophenyl (C3), -NHCH₃ (C1)
Purity Not reported 95%

Functional Implications

  • In contrast, the aliphatic fluorine in this compound may offer metabolic stability without significant steric bulk. The ethyl group in the target compound provides greater lipophilicity and steric volume compared to the methyl group in the analog, which could influence receptor interaction or metabolic pathways.
  • Potential Applications: The analog’s fluorophenyl moiety suggests utility in drug discovery for central nervous system (CNS) targets or enzyme inhibition, where aromatic stacking is critical. The target compound’s simpler structure may favor applications requiring rigid, compact scaffolds, such as enzyme active-site probes or agrochemical precursors.

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